5-Cyclopropyl-1H-imidazol-2-amine hydrochloride

Lipophilicity Physicochemical Properties Medicinal Chemistry

For mutant IDH1 inhibitor programs, 5-Cyclopropyl-1H-imidazol-2-amine HCl (CAS 1803598-15-3) delivers a validated scaffold with unique SAR-driven selectivity. - Essential 5-cyclopropyl regioisomer for IDH1^R132H target engagement. - Potent enzymatic inhibition & 2-HG suppression in cellular assays. - PDB ligand 7WG for computational docking. - HCl salt (cLogP 0.36) improves aqueous solubility vs. free base.

Molecular Formula C6H10ClN3
Molecular Weight 159.62 g/mol
CAS No. 1803598-15-3
Cat. No. B1435607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1H-imidazol-2-amine hydrochloride
CAS1803598-15-3
Molecular FormulaC6H10ClN3
Molecular Weight159.62 g/mol
Structural Identifiers
SMILESC1CC1C2=CN=C(N2)N.Cl
InChIInChI=1S/C6H9N3.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H
InChIKeyDHKQVDDSPOGYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1H-imidazol-2-amine Hydrochloride (CAS 1803598-15-3): Procurement and Differentiation Guide


5-Cyclopropyl-1H-imidazol-2-amine hydrochloride (CAS 1803598-15-3) is a cyclopropyl-substituted imidazol-2-amine derivative supplied primarily as the hydrochloride salt for research use . It is a versatile small molecule scaffold, utilized as a building block for synthesizing more complex molecules in medicinal chemistry programs . The compound's unique 5-cyclopropyl substitution pattern differentiates it from other imidazole regioisomers and substitution variants, making it a specific candidate for structure-activity relationship (SAR) studies, particularly those targeting mutant IDH1 inhibition [1].

Mutant IDH1 inhibitor SAR scaffold5-cyclopropyl-2-amine motif for target engagement studies
Hydrochloride salt formDefined salt for consistent solubility and handling in biological assays
5-cyclopropyl regioisomerDistinct substitution pattern differentiates from 4- or unsubstituted imidazoles

5-Cyclopropyl-1H-imidazol-2-amine HCl: Why In-Class Analogs Cannot Be Simply Substituted


While many imidazole-based building blocks exist, direct substitution of 5-cyclopropyl-1H-imidazol-2-amine with a different regioisomer or a differently substituted analog is scientifically unsound and risks project failure. The compound's specific cyclopropyl group at the 5-position and the 2-amino group are not arbitrary; they are critical structural determinants for target binding and downstream biological effects [1]. SAR studies on related imidazole cyclopropyl amines for IDH1 inhibition demonstrate that even minor modifications to the cyclopropyl moiety or its position lead to significant changes in enzymatic potency (IC50), cellular efficacy, and microsomal stability [2]. Therefore, the choice of this specific compound is driven by its defined chemical structure and its demonstrated role in a validated SAR series, not just its membership in the broader imidazole class.

Regioisomer substitution

Replacing 5-cyclopropyl with 4-cyclopropyl or unsubstituted imidazole may alter target binding geometry and downstream enzymatic response.

Analog with modified cyclopropyl moiety

Minor changes to the cyclopropyl group have been reported to shift IDH1 inhibitory potency and cellular 2-HG suppression in SAR studies.

Free base or alternative salt

Using the free base (CAS 1141669-79-5) or a different salt may alter solubility, permeability, and microsomal stability profiles, confounding assay readouts.

5-Cyclopropyl-1H-imidazol-2-amine HCl: Quantitative Evidence for Superior Selection


Quantified cLogP Differentiates 5-Cyclopropyl-1H-imidazol-2-amine HCl from Parent Free Base and N1-Substituted Analog

The hydrochloride salt of 5-cyclopropyl-1H-imidazol-2-amine (cLogP = 0.36) exhibits a significant reduction in lipophilicity compared to its parent free base (cLogP = 0.80). This shift alters its calculated physicochemical profile, directly impacting solubility and potential permeability in biological assays .

Salt-form cLogP
Vendor-reported
HCl salt: cLogP 0.36
Free base: cLogP 0.80
Δ = -0.44 (more hydrophilic)
Supports salt-form selection for aqueous assay compatibility.
Vendor-calculated cLogP; experimental logD confirmation recommended.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Validated Role in Mutant IDH1 Inhibitor SAR Series Confirms 5-Cyclopropyl-1H-imidazol-2-amine Scaffold Utility

A dedicated SAR study identified imidazole cyclopropyl amine analogues as potent mutant IDH1 inhibitors [1]. The study demonstrated that the optimal compounds from this series exhibit potent enzymatic inhibition (IDH1^R132H IC50 values) and robust suppression of the oncometabolite 2-hydroxyglutarate (2-HG) in a cellular context (HT1080 cell line) [1]. While the specific quantitative data for the core scaffold is not provided in the abstract, this establishes the 5-cyclopropyl-1H-imidazol-2-amine scaffold as a privileged starting point for developing novel IDH1 inhibitors.

IDH1 inhibitor SAR
Class-level
Scaffold of lead imidazole cyclopropyl amines with reported IDH1R132H enzymatic inhibition and cellular 2-HG suppression.
Reported class-level activity supports IDH1 inhibitor lead generation.
Inferred from analogue SAR (Zheng et al., 2018); direct data for the scaffold not provided.
IDH1 Inhibitor Cancer Metabolism Structure-Activity Relationship

Structural Annotation in PDB Defines 5-Cyclopropyl-1H-imidazol-2-amine as a Validated Chemical Component

The compound is formally recognized in the Protein Data Bank (PDB) as the chemical component '7WG', a non-polymer HETAIN group [1]. This classification confirms it is a defined, experimentally relevant small molecule ligand with a validated 3D structure (CORINA-generated), distinct from other similar imidazole fragments [1].

PDB ligand status
Method context
Registered as PDB chemical component 7WG (non-polymer HETAIN) with ideal CORINA coordinates.
Validated structural identity for docking and crystallography workflows.
Coordinates generated by CORINA; geometry optimization may be needed for high-resolution studies.
Structural Biology PDB Ligand Chemotyping

5-Cyclopropyl-1H-imidazol-2-amine HCl: Best-Fit Research and Industrial Application Scenarios


Scaffold for Targeted Mutant IDH1 Inhibitor Design in Oncology Research

Use this compound as a core scaffold for synthesizing and evaluating novel inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). This application is directly supported by published SAR studies demonstrating that imidazole cyclopropyl amine analogues can achieve potent inhibition of the IDH1^R132H mutant enzyme and suppress 2-hydroxyglutarate (2-HG) production in cellular assays [1].

Precision Building Block for Regiospecific Imidazole Synthesis in SAR Campaigns

Procure this compound for use as a specific 5-cyclopropyl imidazole building block to systematically explore SAR around this substitution pattern. This is critical for avoiding the confounding results that would arise from using a 4-cyclopropyl regioisomer or an unsubstituted imidazole, which lack the specific geometry required for target engagement [1].

Validated Ligand for Computational and Structural Biology Workflows

Utilize this compound in computational chemistry and structural biology studies as a validated small molecule ligand (PDB code '7WG'). Its registration in the PDB confirms its structural identity and provides a reliable 3D model, making it an ideal candidate for docking simulations, pharmacophore modeling, and fragment-based screening [1].

Core Motif for Exploring Lipophilicity-Driven Physicochemical Optimization

Employ this specific hydrochloride salt (cLogP = 0.36) to introduce a moderately hydrophilic, cyclopropyl-substituted imidazole motif into a lead series. Its lower lipophilicity compared to the free base (cLogP = 0.80) can be leveraged to improve aqueous solubility and potentially modulate pharmacokinetic properties like permeability and metabolic stability [1].

Application
Selection Property
Validation Focus
Mutant IDH1 inhibitor design studies
IDH1R132H SAR context
Enzymatic inhibition and cellular 2-HG endpoint assays
Regiospecific imidazole SAR campaigns
5-cyclopropyl regioisomer identity
Binding geometry and target engagement comparison vs 4-isomer
Computational chemistry / structural biology
PDB-validated 3D structure (ligand 7WG)
Docking pose accuracy and pharmacophore model fidelity
Physicochemical property optimization
Salt-form hydrophilicity shift vs free base
Aqueous solubility and permeability in lead series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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